6-(4-fluoro-2-methoxyphenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone
Overview
Description
6-(4-fluoro-2-methoxyphenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity, and is substituted with fluorinated phenyl and piperazine groups, enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluoro-2-methoxyphenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridazinone Core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
Introduction of the Fluorinated Phenyl Group: This step often involves nucleophilic aromatic substitution reactions using fluorinated benzene derivatives.
Attachment of the Piperazine Moiety: This is typically done through amide bond formation using piperazine and appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-fluoro-2-methoxyphenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorinated phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties could be explored for the development of new drugs.
Industry: The compound may find applications in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-fluoro-2-methoxyphenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl groups and piperazine moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methoxyphenylboronic acid
- 4-Fluoro-2-methylphenol
- 6-Fluoro-2-(4-fluorophenyl)-4-quinolinecarboxylic acid
Uniqueness
6-(4-fluoro-2-methoxyphenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is unique due to its specific combination of functional groups and structural features. The presence of both fluorinated phenyl rings and the piperazine moiety enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(4-fluoro-2-methoxyphenyl)-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N4O3/c1-32-21-14-17(25)4-7-19(21)20-8-9-22(30)29(26-20)15-23(31)28-12-10-27(11-13-28)18-5-2-16(24)3-6-18/h2-9,14H,10-13,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQONADMUTYTDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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